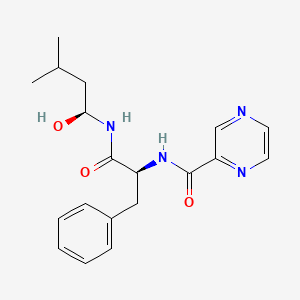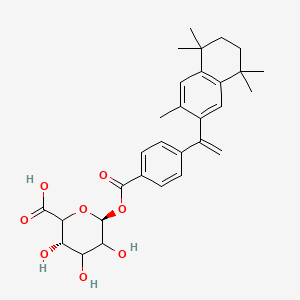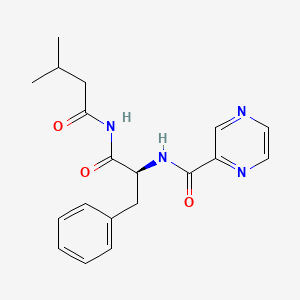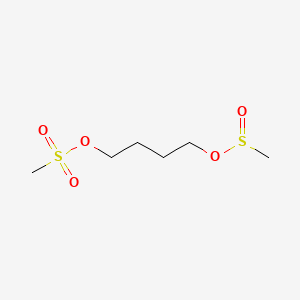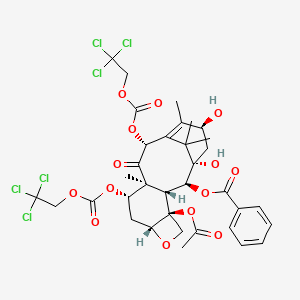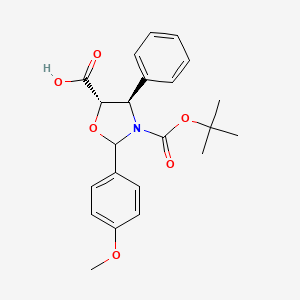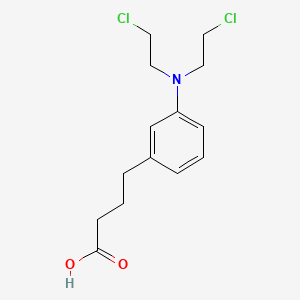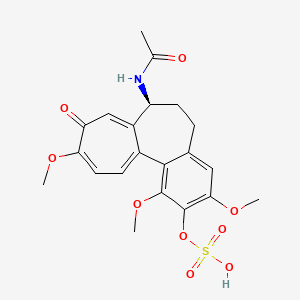
Fluvastatina Éster Metílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluvastatin Methyl Ester is a chemical compound that serves as an intermediate in the synthesis of Fluvastatin, a member of the statin class of drugs. Statins are widely used to lower cholesterol levels and reduce the risk of cardiovascular diseases. Fluvastatin Methyl Ester has the molecular formula C25H28FNO4 and a molecular weight of 425.49 g/mol .
Aplicaciones Científicas De Investigación
Fluvastatin Methyl Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of Fluvastatin and other related compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of cholesterol metabolism.
Medicine: As a precursor to Fluvastatin, it plays a crucial role in the development of cholesterol-lowering medications.
Industry: The compound is used in the pharmaceutical industry for the large-scale production of Fluvastatin.
Mecanismo De Acción
Target of Action
Fluvastatin Methyl Ester primarily targets the hepatic enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme is responsible for converting HMG-CoA to mevalonate, a rate-limiting step in cholesterol biosynthesis .
Mode of Action
Fluvastatin selectively and competitively inhibits HMG-CoA reductase . By inhibiting this enzyme, fluvastatin reduces the conversion of HMG-CoA to mevalonate, thereby decreasing the production of cholesterol .
Biochemical Pathways
The inhibition of HMG-CoA reductase by fluvastatin leads to a decrease in cholesterol biosynthesis . This reduction in cholesterol levels triggers an upregulation of low-density lipoprotein (LDL) receptor expression, improving serum clearance . Additionally, fluvastatin has been shown to reduce platelet aggregation through PPARα and PPAR-γ .
Pharmacokinetics
Approximately 95% of a single dose of fluvastatin is excreted via the biliary route with less than 2% as the parent compound . At high doses, the pharmacokinetics of fluvastatin are non-linear, possibly due to saturation of hepatic uptake .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fluvastatin Methyl Ester can be synthesized through a multi-step process. One common method involves the reaction of (E)-7-[3-(4-fluorophenyl)-1-isopropyl-2-indolyl]-5-hydroxy-3-oxo-6-heptenoic acid methyl ester with methoxy diethylborane . The reaction conditions typically involve the use of a base and an organic solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of Fluvastatin Methyl Ester often involves a convergent synthesis approach. This method allows for the efficient production of the compound on a large scale, making it suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
Fluvastatin Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Comparación Con Compuestos Similares
Fluvastatin Methyl Ester can be compared with other statin intermediates and derivatives:
Lovastatin Methyl Ester: Similar in structure but derived from Lovastatin.
Atorvastatin Methyl Ester: Another statin intermediate with a different side chain.
Simvastatin Methyl Ester: A derivative of Simvastatin with similar cholesterol-lowering properties.
Fluvastatin Methyl Ester is unique due to its specific structure and role in the synthesis of Fluvastatin, which is known for its efficacy in lowering cholesterol levels and reducing cardiovascular risks .
Propiedades
Número CAS |
786710-21-2 |
|---|---|
Fórmula molecular |
C25H28FNO4 |
Peso molecular |
425.50 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


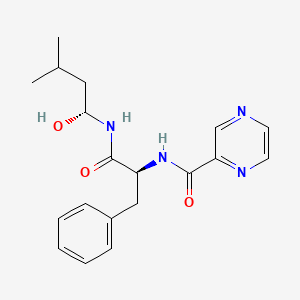
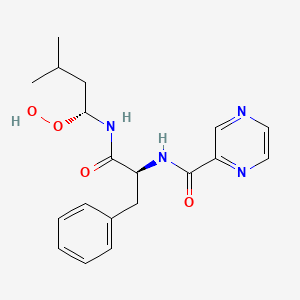
![[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid](/img/structure/B601040.png)
